ABP688

描述

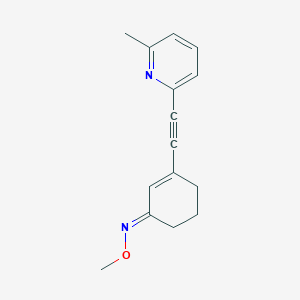

ABP688 is a complex organic compound with a unique structure that includes a cyclohexenone ring, a pyridine ring, and an oxime functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ABP688 typically involves multiple steps, starting with the preparation of the cyclohexenone ring and the pyridine ring. The key steps include:

Formation of the Cyclohexenone Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Formation of the Oxime Group: The oxime group is introduced by reacting the ketone with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

化学反应分析

Isomerism and Conformational Stability

ABP688 exists as E and Z oxime isomers, with the E-isomer predominating (~70:1 ratio) due to thermodynamic stability . This isomer exhibits higher mGluR5 binding affinity (K<sub>D</sub> = 1.7 ± 0.2 nM) .

Analytical Confirmation

-

HPLC : Retention times of 4–4.5 min (analytical) and 9–11 min (semipreparative) .

-

Co-injection : Identity confirmed by co-elution with non-radioactive this compound standard .

Quality Control and Validation

Critical Metrics

-

Metabolite Analysis : Plasma samples analyzed using Sep-Pak C18 cartridges and γ-counting .

-

Stability : No significant decomposition observed over 90 minutes post-synthesis .

Affinity Validation

-

Scatchard Analysis : Single high-affinity binding site (B<sub>max</sub> = 231 ± 18 fmol/mg protein) .

-

Blocking Studies : 80% specific binding reduction with mGluR5 antagonist MPEP .

Synthetic Challenges and Optimizations

科学研究应用

Neuroimaging Applications

ABP688 is primarily utilized in PET imaging to visualize and quantify mGluR5 distribution in the human brain. This application is crucial for understanding the role of mGluR5 in various neurological conditions.

Case Studies and Findings

- Human Brain Imaging : A study demonstrated that this compound can effectively measure mGluR5 binding potential (BPND) in healthy volunteers. The results indicated a strong correlation between BPND values derived from different quantification methods, reinforcing its reliability as a PET ligand for imaging mGluR5 distribution in humans .

- Alzheimer's Disease : Research has shown reduced mGluR5 binding in regions such as the hippocampus and amygdala in patients with Alzheimer's dementia, suggesting that this compound could help identify changes associated with neurodegenerative diseases .

- Major Depressive Disorder : A pilot study used this compound to assess regional differences in mGluR5 binding in elderly patients with major depressive disorder, providing insights into the receptor's role in mood regulation .

Drug Development and Therapeutic Insights

This compound is instrumental in evaluating potential therapeutic agents targeting mGluR5. Its ability to quantify receptor occupancy allows researchers to assess drug efficacy and safety.

Research Findings

- In Vivo Drug Occupancy : Studies indicate that this compound can be used to determine the occupancy of mGluR5 by novel therapeutic compounds, facilitating the development of drugs aimed at treating psychiatric disorders .

- Microdialysis Studies : In animal models, this compound has been employed alongside microdialysis techniques to explore glutamate release dynamics, enhancing understanding of neurotransmission alterations under stress conditions .

Pharmacokinetics and Safety Assessments

The pharmacokinetic profile of this compound is crucial for its application in clinical settings. Understanding how age, sex, and race affect its pharmacokinetics can inform dosing strategies.

Key Observations

- Dosing Studies : Research has shown that demographic factors such as age and sex do not significantly influence the pharmacokinetics of this compound, indicating its consistent behavior across different populations . This finding supports its use in diverse patient groups without the need for extensive dose adjustments.

Comparative Binding Studies

This compound has been compared to other ligands targeting mGluR5 to establish its specificity and effectiveness.

Binding Affinity Comparisons

作用机制

The mechanism of action of ABP688 involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

相似化合物的比较

Similar Compounds

4-Iodobenzoic acid: This compound has a similar aromatic structure but lacks the cyclohexenone and oxime groups.

4,4’-Dichlorobenzophenone: This compound also contains aromatic rings but differs in its functional groups and overall structure.

Uniqueness

ABP688 is unique due to its combination of a cyclohexenone ring, a pyridine ring, and an oxime group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

生物活性

ABP688, chemically known as 3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-[(11)C]methyloxime, is a selective positron emission tomography (PET) ligand for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has garnered attention in neuropharmacology due to its potential applications in understanding various neurological and psychiatric disorders. This article discusses the biological activity of this compound, focusing on its binding characteristics, implications in clinical studies, and relevance in drug development.

Binding Characteristics

This compound is characterized by its high specificity for mGluR5, which is implicated in numerous central nervous system (CNS) disorders. The binding affinity of this compound has been demonstrated through various studies:

- In Vitro Studies : this compound shows negligible binding to other receptors at concentrations up to 10 μM, confirming its selectivity for mGluR5 .

- In Vivo Studies : PET imaging studies in nonhuman primates have validated the specificity of this compound for mGluR5, allowing for the quantification of receptor occupancy . The binding potential (BPND) values derived from these studies correlate highly with those obtained from arterial input methods (R² > 0.9) .

Clinical Application and Case Studies

This compound has been utilized in various clinical studies to explore its implications in different neurological conditions:

- Depression : A study examining the effects of ketamine on mGluR5 binding revealed a significant decrease in [11C]this compound binding post-ketamine administration, indicating the ligand's utility in assessing drug occupancy and receptor dynamics in major depressive disorder .

- Alzheimer's Disease : Research involving patients diagnosed with Alzheimer's demonstrated reduced mGluR5 availability as measured by [11C]this compound. The distribution volume ratio was notably lower in the bilateral hippocampus of Alzheimer's patients compared to cognitively healthy controls .

- Fragile X Syndrome : Studies have indicated that alterations in mGluR5 signaling pathways are linked to fragile X syndrome. The use of this compound provides insights into receptor occupancy and potential therapeutic targets for this genetic disorder .

Quantitative Data

The following table summarizes key findings regarding this compound's biological activity across different studies:

属性

IUPAC Name |

(E)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNZLFXCUQLKOB-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)C#CC2=C/C(=N/OC)/CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。